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Compound of Interest

Compound Name: Spiradine F

Cat. No.: B15624016 Get Quote

Disclaimer: Due to the limited availability of original spectroscopic data for Spiradine F, this

guide utilizes data from a closely related atisine-type diterpenoid alkaloid, spiramine C, for

illustrative purposes. The methodologies and interpretation principles described herein are

directly applicable to the analysis of Spiradine F.

This technical guide provides an in-depth analysis of the spectroscopic data for atisine-type

diterpenoid alkaloids, focusing on the structural elucidation of compounds similar to Spiradine
F. The document is intended for researchers, scientists, and drug development professionals.

Introduction
Spiradine F is a diterpenoid alkaloid isolated from Spiraea japonica. Its complex polycyclic

structure necessitates the use of modern spectroscopic techniques for complete

characterization. This guide outlines the standard spectroscopic workflow for analyzing such

compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Data Presentation
The following tables summarize the spectroscopic data obtained for spiramine C, a

representative analogue of Spiradine F.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Spiramine C (500 MHz, CDCl₃)
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Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

1 38.2 1.65, m

2 27.4 1.82, m; 1.55, m

3 36.1 2.10, m; 1.45, m

4 33.5 -

5 56.4 1.88, d (6.5)

6 83.9 4.12, d (6.5)

7 54.2 3.15, s

8 77.2 -

9 49.8 2.25, d (6.0)

10 44.1 -

11 48.9 2.40, m

12 29.8 1.95, m; 1.60, m

13 37.9 1.75, m

14 74.5 -

15 150.1 -

16 110.2 4.95, s; 4.80, s

17 61.5 3.50, d (11.5); 3.20, d (11.5)

18 27.8 1.05, s

19 60.3 4.25, d (8.0); 3.95, d (8.0)

20 58.7 2.90, s

N-CH₂CH₃ 49.2 2.75, q (7.0)

N-CH₂CH₃ 14.8 1.10, t (7.0)
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Table 2: Infrared (IR) Spectroscopic Data for Spiramine C

Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H Stretch (Alcohol)

2935 Strong C-H Stretch (Alkyl)

1650 Medium C=C Stretch (Alkene)

1460 Medium C-H Bend (Alkyl)

1080 Strong C-O Stretch (Alcohol/Ether)

Table 3: Mass Spectrometry (MS) Data for Spiramine C

m/z Relative Intensity (%) Assignment

357.2615 100
[M]⁺ (Calculated for

C₂₂H₃₅NO₃: 357.2617)

342 25 [M - CH₃]⁺

328 40 [M - C₂H₅]⁺

310 35 [M - C₂H₅ - H₂O]⁺

298 15 [M - C₃H₇O]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.5

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Data Acquisition:
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¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s,

and 16 transients.

¹³C NMR: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2

s, and 1024 transients.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs were used to acquire

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC),

and Heteronuclear Multiple Bond Correlation (HMBC) spectra to aid in structure

elucidation.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer with an

electrospray ionization (ESI) source.

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with

0.1% formic acid to a final concentration of approximately 1 µg/mL.

Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5

µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z

100-1000.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for the structure

elucidation of a complex natural product like Spiradine F.
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NMR data integration for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Spiradine F: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15624016#spiradine-f-spectroscopic-data-analysis-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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